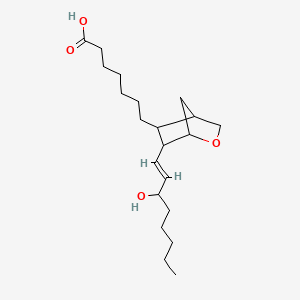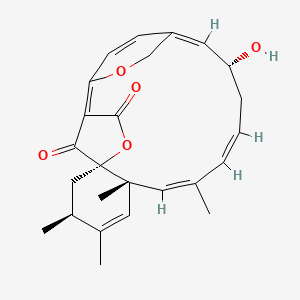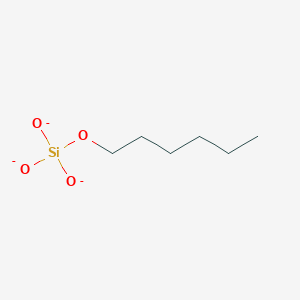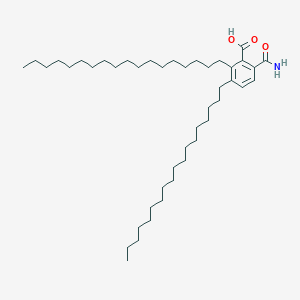
9,11-methane-epoxy Prostaglandin 1alpha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-methane-epoxy Prostaglandin 1alpha is a stable epoxymethano analog of Prostaglandin H1. This compound is known for its ability to induce strong and dose-related aggregation of washed rabbit platelets and contraction of rabbit aortic strips . It has a molecular formula of C21H36O4 and a molecular weight of 352.51 g/mol .
Preparation Methods
The synthesis of 9,11-methane-epoxy Prostaglandin 1alpha involves several steps, starting from the precursor Prostaglandin H1. The synthetic route typically includes the formation of an epoxide ring at the 9,11 positions of the prostaglandin molecule. The reaction conditions often involve the use of strong oxidizing agents and controlled temperature settings to ensure the stability of the epoxide ring
Chemical Reactions Analysis
9,11-methane-epoxy Prostaglandin 1alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxide ring, leading to the formation of different analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, altering its biological activity.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often other prostaglandin analogs with modified biological activities.
Scientific Research Applications
9,11-methane-epoxy Prostaglandin 1alpha has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of epoxide rings in complex molecules.
Biology: The compound is used to investigate the mechanisms of platelet aggregation and vascular contraction.
Medicine: Research on this compound contributes to the development of new therapeutic agents for cardiovascular diseases and other conditions involving platelet aggregation.
Industry: Although primarily used in research, the compound’s properties make it a potential candidate for industrial applications in the development of new drugs and biochemical reagents
Mechanism of Action
The mechanism of action of 9,11-methane-epoxy Prostaglandin 1alpha involves its interaction with specific receptors on platelets and vascular smooth muscle cells. The compound binds to these receptors, triggering a cascade of intracellular events that lead to platelet aggregation and vascular contraction. The molecular targets include various G-protein coupled receptors and signaling pathways that regulate these physiological processes .
Comparison with Similar Compounds
9,11-methane-epoxy Prostaglandin 1alpha is unique compared to other prostaglandin analogs due to its stable epoxide ring and strong biological activity. Similar compounds include:
9,11-methane-epoxy Prostaglandin F1alpha: Another epoxymethano analog with similar biological activities but different receptor affinities.
Prostaglandin E1 Ethanolamide: An analog with different chemical properties and biological effects
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H36O4 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
7-[6-[(E)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+ |
InChI Key |
VGRVXLWYKKBTNM-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1C2CC(C1CCCCCCC(=O)O)CO2)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)

![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)

![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B12340997.png)

![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)


![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)


